molecular formula C18H16ClNO2 B12199898 5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B12199898
M. Wt: 313.8 g/mol
InChI Key: NXIJTKOFCLDLLT-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that includes a benzofuran core with various substituents, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while alkylation can be achieved using alkyl halides in the presence of a base.

    Formation of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine, such as N-phenylethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

  • The unique combination of substituents in this compound imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

5-chloro-N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H16ClNO2/c1-3-20(14-7-5-4-6-8-14)18(21)17-12(2)15-11-13(19)9-10-16(15)22-17/h4-11H,3H2,1-2H3

InChI Key

NXIJTKOFCLDLLT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C

Origin of Product

United States

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